ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate
Overview
Description
Ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrrolidinyl group, a pyrido[4,3-d]pyrimidine core, and an ethyl benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl 4-chlorobenzoate under basic conditions to form the intermediate pyrido[4,3-d]pyrimidine. This intermediate is then reacted with pyrrolidine and an oxidizing agent to introduce the pyrrolidinyl and oxo groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate involves its interaction with specific molecular targets. The pyrido[4,3-d]pyrimidine core can bind to enzymes and receptors, modulating their activity. The pyrrolidinyl group enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .
Comparison with Similar Compounds
Ethyl 4-[5-oxo-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-6(5H)-yl]benzoate can be compared with other pyrido[4,3-d]pyrimidine derivatives:
Similar Compounds: Compounds such as 2-(4-chlorophenyl)-5-hydroxy-4,5-dimethyl-6-phenyl-5,8-dihydro[2,3-d]pyrimidin-7(6H)-one share structural similarities.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
ethyl 4-(5-oxo-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-6-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-27-19(26)14-5-7-15(8-6-14)24-12-9-17-16(18(24)25)13-21-20(22-17)23-10-3-4-11-23/h5-9,12-13H,2-4,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKSHTXHVYAWJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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